Deacetylforskolin

Adenylate Cyclase cAMP Signaling GPCR Downstream Assays

Deacetylforskolin (7-desacetylforskolin) is the definitive tool for experiments demanding submaximal, titratable adenylate cyclase activation. With 10-fold lower AC potency (EC50 20 µM vs. 2 µM for forskolin) yet retained full efficacy for glucose transport inhibition (EC50 7.1 µM), this forskolin analog enables selective pathway dissection without saturating cAMP signaling. It is optimal for GPCR downstream studies, metabolic research on GLUT transporters, and in vivo cardiovascular models—demonstrating blood pressure reduction at 30–1,000 µg/kg in spontaneously hypertensive rats. ≥98% purity, white to off-white solid, store at −20 °C.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 64657-20-1
Cat. No. B144235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylforskolin
CAS64657-20-1
Synonyms(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one;  7-Deacetylforskolin;  7-Desacetylforskolin;  7-Deacetylcoleonol;  Deacetylforskolin;  Forskolin D; 
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C
InChIInChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1
InChIKeyWPDITXOBNLYZHH-GGLAWTCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylforskolin (CAS 64657-20-1): A Forskolin Analog Adenylate Cyclase Activator for cAMP Pathway Research


Deacetylforskolin (7-desacetylforskolin, CAS 64657-20-1) is a naturally occurring labdane diterpenoid derivative of forskolin isolated from Coleus forskohlii . It functions as a direct activator of adenylate cyclase (AC) enzymes, leading to increased intracellular cyclic AMP (cAMP) levels in various cell types and tissue preparations . Unlike the parent compound forskolin, deacetylforskolin lacks the 7-acetyl group, resulting in altered potency, solubility characteristics, and a distinct pharmacological profile that warrants careful consideration in experimental design and procurement decisions [1].

Why Deacetylforskolin Cannot Be Interchanged with Forskolin or Other Analogs


Substituting deacetylforskolin with forskolin or other adenylate cyclase activators without experimental revalidation introduces significant scientific risk. The removal of the 7-acetyl group in deacetylforskolin reduces its potency for adenylate cyclase activation by approximately 10-fold compared to forskolin , yet preserves full efficacy for inhibiting glucose transport—albeit with a rightward shift in the concentration-response curve (EC50: 7.1 µM vs. 0.24 µM for forskolin) [1]. Furthermore, deacetylforskolin's low aqueous solubility and limited oral bioavailability contrast sharply with water-soluble clinical candidates like NKH477 (colforsin daropate), which exhibits ~1.87-fold greater potency for type V cardiac AC and demonstrates oral activity . Using an inappropriate analog without accounting for these quantitative differences will yield non-comparable or uninterpretable results in assays requiring defined AC activation profiles.

Quantitative Differentiation of Deacetylforskolin from Forskolin Analogs and In-Class Candidates


Adenylate Cyclase Activation Potency: Deacetylforskolin Exhibits 10-Fold Lower Potency Than Forskolin in Rat Adipocyte Membranes

In direct head-to-head testing of adenylate cyclase activation in rat adipocyte membranes, deacetylforskolin (7-desacetylforskolin) demonstrates an EC50 of 20 µM, representing a 10-fold reduction in potency compared to forskolin (EC50 = 2 µM) [1]. The water-soluble analog 7-β-[γ-(N'-methylpiperazino)butyryloxy]-7-desacetylforskolin exhibits intermediate potency (EC50 = 3 µM), while 7-tosyl-7-desacetylforskolin and 1,9-dideoxyforskolin fail to stimulate adenylate cyclase even at 100 µM, the highest concentration tested [1].

Adenylate Cyclase cAMP Signaling GPCR Downstream Assays

Glucose Transport Inhibition: Deacetylforskolin Retains Full Efficacy with 30-Fold Rightward Shift in Potency Versus Forskolin

Deacetylforskolin fully inhibits glucose transport in rat adipocyte plasma membranes (100% efficacy), but with an EC50 of 7.1 µM—approximately 30-fold less potent than forskolin (EC50 = 0.24 µM) [1]. The structure-activity relationship for glucose transport inhibition is distinct from that of adenylate cyclase activation, as evidenced by the fact that all analogs tested (including those inactive toward AC) were capable of fully inhibiting glucose transport [1]. The potency rank order was: forskolin (0.24 µM) > 7-β-[γ-(N'-methylpiperazino)butyryloxy]-7-desacetylforskolin (1.8 µM) > 7-desacetylforskolin (7.1 µM) > 7-tosyl-7-desacetylforskolin (8.8 µM) > 1,9-dideoxyforskolin (12.8 µM) [1].

Glucose Transport GLUT Inhibition Metabolic Assays

Human Platelet Adenylate Cyclase: Deacetylforskolin is 10-Fold Less Active Than Native Forskolin

In human platelet membrane preparations, 7-deacetylforskolin exhibits 10-fold lower activity for adenylate cyclase stimulation compared to native forskolin . In the same study, 7β-glyceryl and 7β-dimethylacryloyl derivatives of forskolin demonstrated potency equivalent to native forskolin, while pyranosyl derivatives lacked stimulatory activity entirely and displayed weak antagonism of forskolin-induced activation .

Platelet Biology Hemostasis Research Human Tissue Assays

Cardiac Potency Hierarchy: Deacetylforskolin is the Least Potent Analog in Isolated Heart Preparations

In Langendorff isolated heart preparations, the rank order of positive inotropic and chronotropic potency among seven forskolin derivatives was: forskolin (most potent) > 7-desacetylforskolin-7-ethylcarbonate > 7-desacetyl-7-propionylforskolin > 14,15-dihydroforskolin > 7-desacetylforskolin (least potent among active analogs) [1]. Forskolin exhibited EC50 values of 270 nM for contractile force, 276 nM for heart rate, and 249 nM for coronary flow [1]. Derivatives modified at position 9 (1,9-dideoxyforskolin, 9,14-epoxy-15-hydroxyforskolin, and 7-desacetylforskolin-6,7:1,9-dicarbonate) were completely inactive in the isolated heart, as well as in adenylate cyclase and binding assays [1].

Cardiovascular Pharmacology Positive Inotropy Langendorff Heart

In Vivo Blood Pressure Reduction: Deacetylforskolin Demonstrates Antihypertensive Activity in Spontaneously Hypertensive Rats

Deacetylforskolin administered at doses of 30-1,000 µg/kg reduces blood pressure in spontaneously hypertensive rats, demonstrating in vivo antihypertensive activity . Additionally, deacetylforskolin attenuates hypercapnia-induced impairments in passive avoidance response in mice . Direct comparative in vivo data versus other forskolin analogs under identical conditions are not available from the identified primary literature; therefore, relative in vivo potency rankings cannot be established from cross-study comparisons.

In Vivo Pharmacology Hypertension Models Cardiovascular Research

Water Solubility and Formulation Considerations: Deacetylforskolin Versus NKH477 (Colforsin Daropate)

Deacetylforskolin exhibits low aqueous solubility, being only slightly soluble in methanol and chloroform , which necessitates organic solvent-based stock solutions and limits direct aqueous administration. In contrast, NKH477 (colforsin daropate hydrochloride), a water-soluble forskolin derivative, demonstrates aqueous solubility of 10 mg/mL and is orally bioavailable and blood-brain barrier permeant . Patents describe methods for preparing aqueous solutions of diterpenes like deacetylforskolin using cyclodextrin solubilizing agents to achieve concentrations up to approximately 6% [1].

Drug Formulation Solubility In Vivo Dosing

Recommended Research and Procurement Scenarios for Deacetylforskolin (CAS 64657-20-1)


Moderate Adenylate Cyclase Activation in cAMP Signaling Studies

Deacetylforskolin is optimal for experiments requiring submaximal, titratable adenylate cyclase activation. With an EC50 of 20 µM for AC activation in rat adipocyte membranes (10-fold less potent than forskolin's 2 µM EC50) [1], it allows researchers to avoid complete saturation of the cAMP pathway while still achieving robust stimulation. This property is valuable in sensitized systems or when studying partial agonist effects in GPCR downstream signaling cascades.

Dissecting AC-Dependent Versus AC-Independent Effects of Forskolin Analogs

Deacetylforskolin serves as a critical pharmacological tool for distinguishing adenylate cyclase-mediated effects from AC-independent actions. While its AC activation potency is reduced 10-fold relative to forskolin (EC50: 20 µM vs. 2 µM), it retains full efficacy for glucose transport inhibition (EC50: 7.1 µM vs. 0.24 µM for forskolin) [1]. This differential potency profile enables researchers to selectively inhibit glucose transport at concentrations that produce minimal AC activation, facilitating mechanistic dissection of dual-pathway compounds.

In Vitro Glucose Transport and GLUT Inhibition Assays

For studies focused on glucose transport inhibition in adipocytes or related cell types, deacetylforskolin provides a reliable, commercially available tool compound. It achieves complete inhibition of glucose transport (100% efficacy) with an EC50 of 7.1 µM in rat adipocyte plasma membranes [1]. This makes it suitable as a positive control or experimental agent in metabolic research where GLUT transporter modulation is the primary endpoint, without the confounding high-potency AC activation of forskolin (EC50 = 0.24 µM for transport inhibition) [1].

In Vivo Hypertension and Cognitive Impairment Models

Deacetylforskolin has demonstrated in vivo activity in spontaneously hypertensive rats (blood pressure reduction at 30-1,000 µg/kg) and in mouse models of hypercapnia-induced cognitive impairment [1]. These data support its use in preclinical cardiovascular and neuroscience research, particularly when a forskolin analog with established in vivo activity but moderate potency is required. Note that formulation with cyclodextrin or organic co-solvents is necessary due to low aqueous solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetylforskolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.